Closiramine

Beschreibung

Historical Context and Strategic Positioning in Medicinal Chemistry

The development of Closiramine is situated within the broader history of medicinal chemistry, a discipline dedicated to the design, synthesis, and development of new pharmaceutical agents. pharmaguideline.com The journey of drug discovery is often a lengthy and intricate process, sometimes spanning 10 to 15 years from the initial discovery of a compound to its potential market availability. ppd.comfrontiersin.org This process begins with the identification of a biological target, such as a protein or molecule involved in a disease process, and the subsequent design of a compound to interact with that target. ppd.comnih.gov

This compound emerged from the lineage of antihistamine research. Antihistamines are compounds developed to treat allergic conditions by blocking H1 receptors, thereby reducing allergic responses. smolecule.com The first generation of these drugs, to which this compound belongs, often exhibits sedative effects due to their ability to cross the blood-brain barrier. smolecule.com The strategic positioning of this compound in medicinal chemistry lies in its unique chemical structure and the specific combination of its antihistaminic and sedative properties. smolecule.com This distinct profile differentiates it from other antihistamines and makes it a candidate for specific therapeutic applications that may not be as effectively addressed by alternatives. smolecule.com The process of modifying a lead compound to enhance its activity and stability, a core tenet of medicinal chemistry, is evident in the development of such specialized molecules. uniroma1.it

Classification and Foundational Research Areas

This compound is classified as a first-generation antihistamine. smolecule.com Its primary biological activity is attributed to its ability to act as an H1 receptor antagonist. smolecule.com This classification is based on its chemical structure and its pharmacological effects on biological systems. ontosight.ai

The foundational research areas for this compound are centered on its therapeutic potential:

Allergic Conditions: The primary application and initial research focus for this compound has been in the treatment of allergic conditions such as allergic rhinitis and other histamine-mediated issues. smolecule.com

Anxiolytic Therapy: Ongoing research is exploring the potential of this compound as an anxiolytic agent, likely stemming from its sedative side effects. smolecule.com

Respiratory Conditions: Its potential use in combination therapies for various respiratory conditions is another area of active investigation. smolecule.com

The exploration of new indications for existing drugs, a strategy known as drug repositioning, is a valuable approach in pharmaceutical research and may guide the future investigation of this compound's therapeutic applications. nih.gov

Overarching Research Questions and Scope of Investigation

The continued investigation of this compound is driven by several overarching research questions that aim to fully elucidate its therapeutic potential and mechanism of action. meshguides.orgnova.eduresearchgate.net The development of a central research question is a critical step to direct the research process effectively. meshguides.org

Key research questions include:

What are the precise details of this compound's receptor affinity and pharmacokinetic profile that differentiate it from other first-generation antihistamines? smolecule.com

What is the full extent of its potential in anxiolytic therapy and what are the underlying mechanisms for these effects? smolecule.com

How can the structure-activity relationships (SAR) of this compound be further optimized to enhance its therapeutic efficacy and potentially reduce unwanted side effects? collaborativedrug.commdpi.com

What are the specific respiratory conditions where this compound could offer a therapeutic benefit as part of a combination therapy? smolecule.com

The scope of the investigation is therefore to move from a general understanding of this compound as an antihistamine to a detailed characterization of its unique pharmacological profile and to explore its full therapeutic potential beyond its primary indication. nih.gov This involves a multi-faceted approach encompassing medicinal chemistry, pharmacology, and clinical research to answer these fundamental questions.

Data Tables

Table 1: Key Properties of this compound

| Property | Description | Source |

| Chemical Classification | First-generation antihistamine | smolecule.com |

| Primary Mechanism | H1 receptor antagonist | smolecule.com |

| Unique Identifier | UNII-00T9G32ZVH | ontosight.ai |

| ChEMBL ID | ChEMBL1738982 | ontosight.ai |

| Primary Application | Treatment of allergic conditions (e.g., allergic rhinitis) | smolecule.com |

| Potential Applications | Anxiolytic therapy, combination therapies for respiratory conditions | smolecule.com |

Table 2: Comparison of this compound with Other Antihistamines

| Compound | Classification | Key Characteristics | Source |

| This compound | First-generation antihistamine | Unique combination of antihistaminic and sedative properties with a distinct chemical structure. | smolecule.com |

| Diphenhydramine | First-generation antihistamine | Widely used for allergy relief with notable sedative effects. | smolecule.com |

| Chlorpheniramine | First-generation antihistamine | Antihistamine with sedative effects. | smolecule.com |

| Loratadine | Second-generation antihistamine | Antihistamine with less sedation compared to first-generation agents. | smolecule.com |

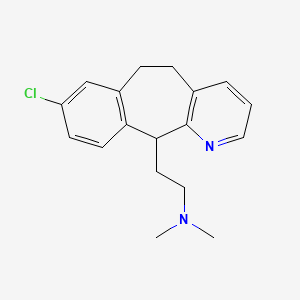

An in-depth examination of the synthetic chemistry involved in the creation of the chemical compound this compound reveals a multi-faceted process rooted in classical and advanced organic chemistry principles. The structural complexity of this compound necessitates a carefully designed synthetic route, involving the sequential formation of its tricyclic core and the attachment of its functional side chain.

Eigenschaften

CAS-Nummer |

47135-88-6 |

|---|---|

Molekularformel |

C18H21ClN2 |

Molekulargewicht |

300.8 g/mol |

IUPAC-Name |

2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H21ClN2/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3 |

InChI-Schlüssel |

BYUAWKXUYPHXSR-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |

Kanonische SMILES |

CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |

Andere CAS-Nummern |

47135-88-6 |

Herkunft des Produkts |

United States |

Molecular Pharmacology and Receptor Systems

Primary Pharmacological Targets: Histamine Receptors

Closiramine is categorized as a first-generation H1 histamine antagonist. wikipedia.org Its principal pharmacological activity is the blockade of histamine H1 receptors, which are widely expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system. wikipedia.orgwikipedia.org

The mechanism of action for most H1 antagonists, including those in the first generation, is more complex than simple competitive blockade. The majority of these agents function as inverse agonists rather than neutral antagonists. wikipedia.org

A neutral antagonist binds to a receptor and prevents an agonist from binding, but has no effect on the receptor's basal activity. In contrast, an inverse agonist binds to the same receptor site as the agonist but induces a pharmacological response opposite to that of the agonist. Many G-protein-coupled receptors (GPCRs), including the H1 receptor, exhibit a degree of constitutive activity even in the absence of an endogenous agonist like histamine. wikipedia.org

As an inverse agonist, this compound would stabilize the H1 receptor in its inactive conformation. This action not only blocks the effects of histamine but also reduces the receptor's basal signaling activity. The H1 receptor is coupled to the Gq intracellular G-protein, which activates the phospholipase C (PLC) and inositol triphosphate (IP3) signaling pathway upon stimulation. wikipedia.org By preventing this activation, this compound effectively inhibits the downstream cellular responses triggered by histamine, such as the release of pro-inflammatory mediators and the contraction of smooth muscle.

Receptor affinity describes the strength of the binding between a ligand (drug) and its receptor. This is quantitatively expressed by the equilibrium dissociation constant (K_d), which represents the concentration of a drug required to occupy 50% of the receptors at equilibrium. scholarsresearchlibrary.com A lower K_d value indicates a higher binding affinity. scholarsresearchlibrary.com The inhibition constant (K_i) is another measure of affinity, determined through competition binding assays.

Studies on other tricyclic antihistamines, such as Doxepin, have shown very high affinity for the H1 receptor, with K_i values in the low nanomolar range. mdpi.com

Table 1: Illustrative H1 Receptor Binding Affinities of Various Antihistamines This table presents data for well-characterized antihistamines to illustrate typical affinity ranges, as specific data for this compound was not found in the searched literature.

| Compound | Binding Affinity (Ki, nM) | Source |

|---|---|---|

| Doxepin | 0.022 | mdpi.com |

| Mepyramine | 1.0 | frontiersin.org |

| Levocetirizine | 3.0 | frontiersin.org |

| Desloratadine | 0.4 | frontiersin.org |

| Chlorpheniramine | 3.5 (in buffer) | researchgate.net |

Beyond affinity, the kinetics of the drug-receptor interaction—the rates of association (k_on) and dissociation (k_off)—are critical determinants of a drug's pharmacological profile. scholarsresearchlibrary.comnih.gov The reciprocal of the dissociation rate constant (1/k_off) defines the drug-target residence time , which is the average duration a drug molecule remains bound to its receptor. universiteitleiden.nl

A longer residence time can lead to a more sustained pharmacological effect, even after the drug's concentration in the plasma has decreased. frontiersin.orgfrontiersin.org This parameter is increasingly recognized as a better predictor of in vivo efficacy than binding affinity alone. frontiersin.org For example, studies have shown that antihistamines like Levocetirizine and Desloratadine have significantly longer residence times at the H1 receptor compared to Mepyramine, which correlates with their durable effects. frontiersin.org

Table 2: Illustrative H1 Receptor Binding Kinetics of Various Antihistamines This table presents kinetic data for well-characterized antihistamines to demonstrate the principles of binding kinetics, as specific data for this compound was not found in the searched literature.

| Compound | Association Rate (kon, M-1min-1) | Dissociation Rate (koff, min-1) | Residence Time (min) | Source |

|---|---|---|---|---|

| Mepyramine | 6.5 x 107 | 0.26 | 3.9 | frontiersin.org |

| Doxepin | 1.6 x 108 | 0.016 | 63 | frontiersin.org |

| Levocetirizine | 2.4 x 107 | 0.0071 | 140 | frontiersin.org |

| Desloratadine | 1.2 x 108 | 0.0061 | 160 | frontiersin.org |

Competition binding assays are a standard in vitro method used to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. frontiersin.org For the H1 receptor, [³H]-mepyramine is a commonly used radioligand. nih.gov In such an assay, a fixed concentration of receptor and radioligand is incubated with varying concentrations of the competitor drug. The concentration of the competitor that displaces 50% of the bound radioligand is the IC50 value, which can be converted to an inhibition constant (K_i).

Selectivity profiling involves testing the compound against a panel of different receptors. First-generation H1 antagonists are known for their relative lack of selectivity. wikipedia.org Besides their high affinity for the H1 receptor, they often exhibit significant binding to other receptors, such as muscarinic acetylcholine, alpha-adrenergic, and serotonin receptors. wikipedia.org This multi-receptor activity is responsible for many of the side effects associated with older antihistamines.

Functional assays are designed to measure the biological response resulting from a drug-receptor interaction, rather than just the binding event itself. qima-lifesciences.com For an H1 antagonist like this compound, these assays quantify its ability to inhibit the cellular response to histamine stimulation.

Given that H1 receptor activation stimulates the Gq pathway leading to an increase in intracellular calcium ([Ca²⁺]i), calcium mobilization assays are a common functional readout. frontiersin.org In this type of assay, cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. When stimulated with histamine, a sharp increase in fluorescence is observed. The addition of an antagonist like this compound would inhibit this histamine-induced fluorescence increase in a concentration-dependent manner, from which an IC50 value (the concentration causing 50% inhibition) can be determined. frontiersin.org Studies on other antihistamines have used this exact method to quantify their potency and onset of action. frontiersin.org

Quantitative Ligand-Receptor Binding Studies (In Vitro)

Binding Kinetics and Residence Time Analysis

Exploration of Off-Target Receptor Interactions (In Vitro)

This compound is primarily classified as a first-generation H1 antihistamine, exerting its main therapeutic effects through competitive antagonism at the histamine H1 receptor. smolecule.comtheswissbay.ch However, a defining characteristic of first-generation antihistamines is their limited receptor selectivity. elsevier.eswikipedia.org This lack of specificity means they often interact with other types of receptors beyond their primary target. lymphosign.com

Table 1: Primary and Anticipated Off-Target Receptor Interactions of this compound

| Receptor Target | Receptor Family | Interaction Type | Implied Pharmacological Action |

| Histamine H1 | G-protein Coupled Receptor (GPCR) | Antagonist / Inverse Agonist | Antihistaminergic |

| Muscarinic Acetylcholine (M1-M5) | G-protein Coupled Receptor (GPCR) | Antagonist | Anticholinergic |

| Alpha-Adrenergic (α1, α2) | G-protein Coupled Receptor (GPCR) | Antagonist | Adrenergic Blockade |

Intracellular Signaling Cascades Mediated by this compound Interactions

The binding of a ligand to a G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. wikipedia.orgnih.gov this compound, by acting as an antagonist, blocks these signaling pathways at its target receptors.

Histamine H1 Receptor Pathway : The H1 receptor is coupled to the Gq/11 family of G-proteins. wikipedia.orgwikipedia.org When activated by histamine, this G-protein activates the enzyme phospholipase C (PLC). frontiersin.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). By acting as an antagonist, this compound prevents histamine from binding, thereby inhibiting the entire Gq/11-PLC-IP3/DAG signaling cascade. scbt.com

Off-Target Muscarinic Receptor Pathways : Muscarinic receptors consist of five subtypes (M1-M5) linked to different G-proteins. nih.govsigmaaldrich.com

The M1, M3, and M5 subtypes are, like the H1 receptor, coupled to Gq/11 proteins and activate the PLC pathway. nih.gov this compound's antagonism at these receptors would similarly block the generation of IP3 and DAG. nih.gov

The M2 and M4 subtypes are coupled to Gi/o proteins. nih.govsigmaaldrich.com Activation of these receptors inhibits the enzyme adenylyl cyclase, which leads to a decrease in the second messenger cyclic adenosine monophosphate (cAMP). sigmaaldrich.comnih.gov By blocking these receptors, this compound prevents this inhibitory action, which can lead to a relative increase in cAMP levels.

Off-Target Alpha-Adrenergic Receptor Pathways : Alpha-adrenergic receptors are also divided into subtypes with distinct signaling mechanisms.

α1-adrenergic receptors are coupled to Gq/11 proteins and, upon activation by catecholamines like norepinephrine, stimulate the PLC-IP3/DAG pathway. nih.govcvpharmacology.comamegroups.cn this compound's antagonism at α1 receptors blocks this pathway, preventing downstream events like smooth muscle contraction. cvpharmacology.comwikipedia.org

α2-adrenergic receptors are coupled to Gi proteins and function to inhibit adenylyl cyclase, reducing cAMP levels. nih.govcvpharmacology.comwikipedia.org Antagonism by this compound at presynaptic α2 autoreceptors can block this negative feedback, potentially increasing norepinephrine release. cvpharmacology.com

Table 2: Modulation of Intracellular Signaling by this compound Antagonism

| Receptor Target | G-Protein | Agonist-Mediated Pathway | Effect of this compound Antagonism |

| Histamine H1 | Gq/11 | Activation of PLC → ↑ IP3/DAG → ↑ Ca2+ | Inhibition of PLC activation |

| Muscarinic M1, M3, M5 | Gq/11 | Activation of PLC → ↑ IP3/DAG → ↑ Ca2+ | Inhibition of PLC activation |

| Muscarinic M2, M4 | Gi/o | Inhibition of Adenylyl Cyclase → ↓ cAMP | Prevention of Adenylyl Cyclase inhibition |

| α1-Adrenergic | Gq/11 | Activation of PLC → ↑ IP3/DAG → ↑ Ca2+ | Inhibition of PLC activation |

| α2-Adrenergic | Gi/o | Inhibition of Adenylyl Cyclase → ↓ cAMP | Prevention of Adenylyl Cyclase inhibition |

PLC: Phospholipase C; IP3: Inositol 1,4,5-trisphosphate; DAG: Diacylglycerol; Ca2+: Calcium; cAMP: Cyclic adenosine monophosphate.

Neuropharmacological Implications of Blood-Brain Barrier Permeability

A critical aspect of the pharmacology of first-generation antihistamines, including this compound, is their ability to cross the blood-brain barrier (BBB). smolecule.comalleviaallergy.co.uk This is largely due to their lipophilic nature, which facilitates passage through the endothelial cell membranes that form the barrier. jiaci.org Once in the central nervous system (CNS), this compound can interact with central receptors, leading to distinct neuropharmacological effects. jiaci.orgtandfonline.com

The primary implication of this compound's CNS penetration is the antagonism of central histamine H1 receptors. alleviaallergy.co.uk Histamine in the brain acts as a neurotransmitter that regulates cycles of wakefulness and sleep. tandfonline.com By blocking these central H1 receptors, first-generation antihistamines disrupt this normal histaminergic neurotransmission, resulting in well-documented CNS effects such as drowsiness and sedation. alleviaallergy.co.ukaaaai.orgtandfonline.com

Furthermore, the off-target activities of this compound contribute to its neuropharmacological profile. Antagonism of central muscarinic acetylcholine receptors is associated with impairment of cognitive and psychomotor functions. nih.govaaaai.orgtandfonline.com The ability of this compound to interact with multiple receptor systems within the CNS underscores the complex neuropharmacological implications of its BBB permeability.

Structure-activity Relationship Sar and Analog Development

Elucidation of Essential Structural Elements for H1 Antagonism

The activity of H1 receptor antagonists, including tricyclic compounds like Closiramine, is dictated by a common set of structural features essential for effective binding to the H1 receptor. These pharmacophoric elements provide the foundational framework for antihistaminic activity.

A primary requirement is the presence of a diaryl or heteroaryl substitution pattern. Current time information in Bangalore, IN.pharmacy180.com In this compound, this is realized by a benzo ncats.ioncats.iocyclohepta[1,2-b]pyridine system, which is a tricyclic structure where a phenyl ring and a pyridine ring are fused to a central seven-membered ring. This tricyclic scaffold forces the two aromatic systems into a non-coplanar orientation, a crucial conformation for optimal interaction with the H1 receptor. pharmacy180.comramauniversity.ac.in

A spacer moiety connects the diaryl system to a terminal amine group. For most first-generation antihistamines, this is typically a two or three-carbon chain. ramauniversity.ac.in This spacer ensures a proper distance, generally 5 to 6 Å, between the center of the aromatic system and the terminal nitrogen atom. ramauniversity.ac.in

Finally, a terminal tertiary amine group is crucial for maximum activity. pharmacy180.comramauniversity.ac.in This amine group is basic and exists in a protonated, positively charged state at physiological pH, allowing it to form a key ionic interaction with a conserved aspartate residue (Asp107) in the binding pocket of the H1 receptor. pharmgkb.orgnih.gov The alkyl groups on the amine are typically small, such as the two methyl groups found in this compound. ncats.io

Systematic Modification of the this compound Scaffold

The tricyclic scaffold of this compound, 8-chloro-6,11-dihydro-5H-benzo ncats.ioncats.iocyclohepta[1,2-b]pyridine, offers several positions for systematic modification to explore and optimize pharmacological activity. While specific studies detailing modifications to the this compound scaffold itself are not widely published, the principles can be inferred from extensive research on analogous tricyclic antidepressants and antihistamines like Clomipramine. wikipedia.orgdrugbank.com

Key areas for modification include:

The Tricyclic Core: Alterations can be made to the rings themselves. For instance, the chlorine atom at the 8-position is a critical determinant of potency and selectivity, analogous to the 3-chloro substituent in Clomipramine. drugbank.com Modifying this substituent (e.g., changing its position or replacing it with other halogens or electron-withdrawing groups) would significantly impact electronic distribution and, consequently, receptor interaction.

The Alkyl Side Chain: The length and branching of the ethylamine side chain are important. pharmacy180.comramauniversity.ac.in Shortening or lengthening this chain from the optimal two-carbon spacer generally reduces H1 antagonist activity.

The Terminal Amine: The tertiary dimethylamino group is vital for activity. A common modification, which also occurs metabolically, is the demethylation to a secondary amine (monodesmethyl analogue) or a primary amine (didesmethyl analogue). tandfonline.com In the analogous tricyclic antidepressant Clomipramine, the N-demethylated metabolite, desmethylclomipramine, retains significant biological activity but with an altered pharmacological profile. pharmgkb.orgdrugbank.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build mathematical models that correlate the chemical structure of compounds with their biological activity. ramauniversity.ac.in For tricyclic compounds like this compound, QSAR studies are instrumental in predicting antihistaminic potency and optimizing lead compounds.

Although specific QSAR models for this compound are not publicly documented, studies on the structurally related class of tricyclic antidepressants provide a clear blueprint for how such a model would be developed. oup.comoup.comnih.gov These models typically involve:

Data Set Compilation: A series of this compound analogues with measured H1 receptor binding affinities (e.g., Ki or IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors for each analogue would be calculated. For tricyclic compounds, important descriptors often include lipophilicity (logP), electronic properties (e.g., heat of formation, orbital energies like HOMO and LUMO), molecular size, and basicity (pKa). oup.comoup.com

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the biological activity. For a set of tricyclic antidepressants, QSAR models have successfully established that energy parameters, basicity, and lipophilicity are significant contributors to their activity. oup.comnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure its robustness. oup.com

A successful QSAR model for this compound analogues would allow for the in-silico screening of novel structures, prioritizing the synthesis of compounds predicted to have the highest potency.

Design, Synthesis, and Evaluation of this compound Analogues

The design and synthesis of analogues are central to medicinal chemistry for probing SAR and developing improved therapeutic agents.

Impact of Substituent Variations on Receptor Binding Profiles

Variations in substituents on the this compound scaffold can profoundly affect its binding affinity (Ki) and kinetics (association and dissociation rates) at the H1 receptor. Research on a range of tricyclic antihistamines demonstrates clear SAR trends that can be extrapolated to this compound. acs.org

Linking two separate aromatic rings into a fused tricyclic system, as in this compound, generally leads to higher affinity and a longer residence time at the H1 receptor compared to non-cyclic diaryl antihistamines. acs.org This is primarily achieved by a slower dissociation rate from the receptor. acs.org

The following table summarizes the expected impact of various substituent modifications on H1 receptor binding, based on established principles for tricyclic antihistamines.

| Modification Site | Substituent Variation | Expected Impact on H1 Receptor Binding Affinity | Rationale / Reference |

| Tricyclic Ring | Removal/Replacement of 8-Chloro group | Likely decrease | The chloro-substituent in the analogous position on Clomipramine is crucial for its potent activity profile. drugbank.com |

| Tricyclic Ring | Introduction of a double bond in the central ring | Potential increase in residence time | In related tricyclic systems, introducing a double bond in the linker connecting the aromatic rings often leads to longer residence times. acs.org |

| Alkyl Side Chain | Change in length (from 2 to 3 carbons) | Likely decrease | A two- or three-carbon spacer is optimal for H1 antagonists. ramauniversity.ac.in |

| Terminal Amine | N-Demethylation (Tertiary to Secondary Amine) | Variable, may decrease | While the tertiary amine is generally optimal for H1 antagonism, secondary amine metabolites of related drugs can retain activity. pharmacy180.comtandfonline.com |

| Terminal Amine | Incorporation into a heterocyclic ring (e.g., piperazine) | Maintained or increased | The terminal nitrogen can be part of a heterocyclic ring while retaining high antihistaminic activity. pharmacy180.com |

Analogues with Altered Pharmacological Properties

Modifying the this compound scaffold can yield analogues with intentionally altered pharmacological properties, such as improved selectivity or a different activity profile.

One key example from related tricyclic compounds is the alteration of transporter selectivity. The tertiary amine tricyclic antidepressant Clomipramine is a potent inhibitor of serotonin reuptake, while its secondary amine metabolite, desmethylclomipramine, is a more potent inhibitor of norepinephrine reuptake. pharmgkb.orgdrugbank.com A similar N-demethylated analogue of this compound would be expected to exhibit a different pharmacological profile.

Another strategy involves introducing significant structural changes to alter distribution and target engagement. For example, the synthesis of tricyclic carboxylic acid analogues has been explored to create third-generation antihistamines. nih.gov The addition of a carboxylic acid moiety to a tricyclic scaffold can reduce brain penetration, thereby minimizing sedative effects, and can also confer additional anti-inflammatory activity. nih.gov An analogue of this compound designed with such a modification could potentially offer a more favorable pharmacological profile with reduced central nervous system effects.

Preclinical Biological Activity and Mechanism of Action Studies

In Vitro Cellular and Biochemical Investigations

Antihistaminic Activity in Cell-Based Assays

No specific data from cell-based assays for Closiramine, such as histamine H1 receptor binding affinity or potency in inhibiting histamine-induced responses, are available in the reviewed literature. Such assays are crucial for characterizing the antihistaminic profile of a compound. wikipedia.org

Evaluation of Cellular Responses to Histamine in the Presence of this compound

There is no publicly available information on the evaluation of cellular responses, such as changes in intracellular calcium levels or phospholipase C activation, in the presence of this compound. quizlet.comquizlet.commedscape.comlions-talk-science.orgnih.govbhf.org.ukmdpi.commdpi.comclevelandclinic.orgnih.govnih.gov

Preclinical In Vivo Models of Histamine-Mediated Processes (e.g., Rodent Models)

Detailed pharmacological assessments of this compound in preclinical in vivo models of histamine-mediated processes are not described in the available literature. Such models, including rodent models of allergies like passive cutaneous anaphylaxis, are standard for evaluating the in vivo efficacy of antihistamines. hookelabs.comfrontiersin.orgnih.govnih.govchondrex.com

Pharmacological Assessments in Animal Models

Specific data from pharmacological assessments of this compound in animal models are not available. These assessments are critical for understanding the in vivo effects of a drug. capes.gov.broregonvma.orgmedsafe.govt.nzpharmaco-products.com.aunih.goveuropa.eunih.govnih.govupstate.eduubc.canih.govoatext.com

Central Nervous System Activity in Preclinical Models

There is no specific information regarding the central nervous system activity of this compound in preclinical models. Antihistamines that can cross the blood-brain barrier may cause central nervous system effects such as sedation or alterations in locomotor activity. capes.gov.broregonvma.orgwikipedia.orgmedsafe.govt.nzpharmaco-products.com.aunih.goveuropa.eunih.govnih.govoatext.comwikipedia.org

Novel Biological Activities: Antiviral Research

While some related compounds have been investigated for antiviral properties, there is no specific information available in the public domain regarding any antiviral research on this compound. nih.govgoogle.commit.edunih.govmdpi.comnih.govfrontiersin.orgbiorxiv.orgfrontiersin.org One patent document lists this compound in a group of compounds with potential activity against viruses such as polio virus. googleapis.com

In Vitro Antiviral Efficacy against Specific Pathogens (e.g., Coxsackievirus B3)

Information regarding the in vitro antiviral efficacy of this compound, including its activity against specific pathogens such as Coxsackievirus B3, is not available in published scientific literature. Searches of chemical and biological databases have not yielded any studies that have evaluated or reported on the antiviral properties of this compound. While the broader chemical class to which this compound belongs, dibenzocycloheptadienes, has been investigated for various biological activities, specific data on this compound's ability to inhibit viral replication in cell culture is absent.

Proposed Molecular and Cellular Mechanisms of Antiviral Action (e.g., Host Cellular Pathway Interference)

There are no proposed molecular or cellular mechanisms for any antiviral action of this compound in the scientific literature. The compound is primarily characterized as an antihistamine. Research that would elucidate its potential interaction with viral components or interference with host cellular pathways necessary for viral replication has not been published. General antiviral mechanisms often involve targeting viral enzymes, interfering with viral entry, or modulating the host's immune response, but none of these have been attributed to this compound. bcgsc.calgcstandards.combiorxiv.orgfrontiersin.org

Comparative Pharmacology and Broader Chemical Class Analysis

Pharmacological Comparison with Established Antihistamines

Closiramine is classified as a first-generation antihistamine. wikipedia.org This classification implies that its primary mechanism of action is the antagonism of the histamine H1 receptor. wikipedia.orgtheswissbay.ch First-generation antihistamines are known for their ability to cross the blood-brain barrier, leading to effects on the central nervous system (CNS). mpdkrc.edu.in

Pharmacologically, H1 antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor, rather than as simple neutral antagonists. theswissbay.ch This action blocks the effects of histamine, such as vasodilation and increased vascular permeability, which are hallmark symptoms of allergic reactions. theswissbay.ch

A key distinction between first and second-generation antihistamines lies in their selectivity and CNS penetration.

First-Generation Antihistamines (e.g., Chlorpheniramine, Diphenhydramine): These agents are lipophilic and readily cross the blood-brain barrier, leading to significant H1 receptor blockade in the CNS. mpdkrc.edu.in This is associated with sedative effects. Furthermore, they often lack receptor selectivity, exhibiting notable affinity for other receptors, such as muscarinic acetylcholine receptors, which results in anticholinergic effects. theswissbay.ch

Second-Generation Antihistamines (e.g., Cetirizine, Fexofenadine, Loratadine): These newer agents are designed to be more selective for peripheral H1 receptors and are substrates for the P-glycoprotein efflux transporter in the blood-brain barrier, which limits their entry into the CNS. drpress.orgnih.gov This results in a non-sedating profile. They also show minimal to no affinity for muscarinic receptors. nih.gov

While specific binding affinity (Ki) values for this compound are not widely available in published literature, its classification suggests it shares properties with other first-generation agents like Chlorpheniramine, including potential sedative and anticholinergic activity. wikipedia.org

Table 6.1: Comparative Properties of H1 Antihistamines

| Feature | First-Generation (e.g., Chlorpheniramine) | Second-Generation (e.g., Cetirizine) | This compound (Inferred) |

| Primary Target | Histamine H1 Receptor | Histamine H1 Receptor | Histamine H1 Receptor |

| CNS Penetration | High | Low | High |

| Sedative Potential | High | Low/None | High |

| Anticholinergic Activity | Present | Absent | Likely Present |

| Receptor Selectivity | Low | High | Likely Low |

Differentiation from Tricyclic Antidepressant Pharmacology (e.g., Imipramine and Clomipramine Derivatives)

This compound's tricyclic core structure is superficially similar to that of tricyclic antidepressants (TCAs) like Imipramine and Clomipramine. researchgate.netCurrent time information in Bangalore, IN.nih.gov However, their primary pharmacological targets and therapeutic actions are distinct.

The primary mechanism of TCAs in treating depression is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET. nih.govnih.gov This increases the concentration of these neurotransmitters in the synaptic cleft. mdpi.com While TCAs do possess potent antihistaminic (H1 receptor antagonism) and anticholinergic (muscarinic receptor antagonism) properties, these are considered responsible for many of their side effects rather than their primary therapeutic effect in depression. wikipedia.orgnih.gov

Clomipramine: A tertiary amine TCA, it is a potent inhibitor of serotonin reuptake, with a high affinity for SERT. Current time information in Bangalore, IN.mdpi.commdpi.com Its active metabolite, desmethylclomipramine, is a potent norepinephrine reuptake inhibitor. nih.gov Clomipramine also has a high affinity for H1 receptors, contributing to its sedative effects. wikipedia.orgresearchgate.net

Imipramine: Also a tertiary amine TCA, it inhibits the reuptake of both serotonin and norepinephrine. nih.govmdpi.comuwa.edu.au Like other TCAs, it has significant antihistaminic and anticholinergic activity. nih.govuwa.edu.au

This compound, as an antihistamine, is defined by its H1 receptor antagonism. While its tricyclic nature suggests potential interaction with monoamine transporters, this is not its primary designated activity. The key differentiator is the principal therapeutic target: H1 receptors for this compound versus SERT/NET for TCAs.

Table 6.2: Pharmacological Differentiation: this compound vs. TCAs

| Compound | Primary Mechanism | H1 Receptor Affinity (Ki nM) | SERT Affinity (Ki nM) | NET Affinity (Ki nM) |

| This compound | H1 Receptor Antagonism | Data not available (Potent implied) | Data not available | Data not available |

| Imipramine | SERT/NET Inhibition | 11 | 1.8 | 37 |

| Clomipramine | SERT/NET Inhibition | 13 | 0.14-0.28 | 40 |

Data for Imipramine and Clomipramine are derived from various binding studies and represent approximate values.

Analysis of Structural Homologies and Divergences with Related Medicinal Compounds

The structure of this compound is a dibenzo nih.govresearchgate.netcyclohepta[1,2-b]pyridine derivative. wikipedia.org This core is distinct from, yet related to, the dibenzazepine core of Imipramine and Clomipramine and the dibenzocycloheptadiene core of other TCAs like Amitriptyline.

Homologies:

Tricyclic System: All these compounds share a fused three-ring system, which is a common scaffold in medicinal chemistry for CNS-acting drugs. nih.gov

Alkylamine Side Chain: this compound, Imipramine, and Clomipramine all possess a dimethylaminopropyl or dimethylaminoethyl side chain, a feature crucial for interaction with their respective biological targets. wikipedia.orgresearchgate.netefmc.info

Chloro-substitution: Both this compound and Clomipramine feature a chlorine atom on one of the phenyl rings, which can significantly influence pharmacological activity and metabolism. wikipedia.orgresearchgate.net

Divergences:

Central Ring Heteroatom: The central seven-membered ring in Imipramine and Clomipramine contains a nitrogen atom (an azepine ring). researchgate.netCurrent time information in Bangalore, IN. In contrast, this compound's tricyclic system is composed of a benzene ring fused to a cyclohepta[1,2-b]pyridine, meaning one of the "aromatic" rings of the tricyclic system is a pyridine ring. wikipedia.orgpmda.go.jp This fundamental difference in the heterocyclic core is a major determinant of the molecule's primary pharmacological target, directing this compound towards the H1 receptor and away from the primary targets of TCAs. The structure of Loratadine, a second-generation antihistamine, is also based on a related benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridine core, highlighting this scaffold's utility in designing H1 antagonists. drpress.org

Table 6.3: Structural Comparison of Tricyclic Compounds

| Compound | Core Structure | Key Substituents |

| This compound | Dibenzo nih.govresearchgate.netcyclohepta[1,2-b]pyridine | 8-Chloro, 11-(2-dimethylaminoethyl) |

| Imipramine | Dibenz[b,f]azepine | 5-(3-dimethylaminopropyl) |

| Clomipramine | Dibenz[b,f]azepine | 3-Chloro, 5-(3-dimethylaminopropyl) |

| Loratadine | Benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridine | 8-Chloro, 4-(ethoxycarbonyl)-piperidino |

Chemical Analogue Research and Diversification Strategies

While specific research detailing the diversification of this compound itself is sparse in the available literature, strategies can be inferred from research on analogous structures. The development of medicinal compounds from a lead structure often involves modifying key pharmacophores to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

Structure-Activity Relationship (SAR) Exploration: For a scaffold like dibenzocycloheptapyridine, research would typically explore modifications at several positions:

The Alkylamine Side Chain: Altering the length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), or incorporating it into a heterocyclic ring (like the piperidine in loratadine) can drastically affect receptor affinity and selectivity.

The Tricyclic Core: Substitutions on the aromatic rings (e.g., altering the position or nature of the halogen) can modulate lipophilicity and electronic properties, impacting binding and metabolism.

The Pyridine Ring: Modification of the pyridine nitrogen could be explored to fine-tune the molecule's properties.

Diversification for New Targets: The benzo researchgate.netmdpi.comcyclohepta[1,2-b]pyridine scaffold, closely related to that of this compound, has been used as a template for synthesizing compounds with different therapeutic aims, such as anti-inflammatory agents. researchgate.net This demonstrates a diversification strategy where a known core structure is repurposed to interact with new biological targets by altering its substituent groups, potentially moving from an antihistamine to an anti-inflammatory profile. researchgate.net The synthesis of Loratadine from a ketone precursor, 8-Chloro-5,6-dihydro-11H-benzo nih.govresearchgate.netcyclohepta[1,2-b]pyridine-11-one, illustrates a synthetic pathway that could be adapted for creating diverse analogues in this chemical family. drpress.org

Advanced Methodologies and Future Research Trajectories

Application of Chemoinformatics and Computational Drug Design

Chemoinformatics and computational drug design have become indispensable tools in modern pharmaceutical research, offering efficient strategies to identify and optimize drug candidates. nih.govfrontiersin.org These in silico techniques use computational analysis to process data on chemical structures and predict their biological activities, thereby accelerating the drug discovery process. drugdesign.orgacs.orgnih.gov For classes of compounds like tricyclic molecules, which include closiramine, chemoinformatics provides a framework for understanding structure-activity relationships and designing novel, potent molecules. drugdesign.org

Computer-aided drug design (CADD) is broadly divided into structure-based drug design (SBDD) and ligand-based drug design (LBDD). frontiersin.orgemanresearch.org SBDD relies on the 3D structure of a biological target to guide the design of complementary ligands, while LBDD uses the information from known active molecules to create models that can predict the activity of new compounds. nih.govfrontiersin.org These approaches are critical for filtering large libraries of virtual compounds, optimizing lead candidates, and designing entirely new molecular entities. nih.gov

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. openaccessjournals.comnih.gov This technique is fundamental in structure-based drug design, as it provides insights into the atomic-level interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. openaccessjournals.commdpi.com By simulating these interactions, researchers can screen virtual libraries of compounds, prioritize candidates for experimental testing, and elucidate the mechanisms of action. openaccessjournals.comnih.gov

While specific docking studies on this compound are not extensively published, research on the structurally related tricyclic antidepressant, clomipramine, illustrates the potential applications of this methodology. Molecular modeling, including docking and molecular dynamics (MD) simulations, has been used to investigate the binding mechanism of clomipramine to various targets, such as the NMDA receptor. nih.gov Such studies identify key amino acid residues in the binding site and reveal how the drug's structure influences its inhibitory activity. nih.gov For instance, in silico docking analyses have predicted that clomipramine can interact with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. biorxiv.org

Future research could apply similar ligand-receptor docking simulations to this compound to:

Identify and characterize its potential biological targets.

Predict its binding affinity and mode of interaction within these targets.

Compare its binding profile to that of other tricyclic compounds to understand differences in activity and selectivity.

Guide the design of this compound derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that correlates the structural or physicochemical properties of a set of compounds with their biological activity. googleapis.comjocpr.com By developing a mathematical model, QSAR can predict the activity of new or untested compounds, making it a valuable tool for lead optimization and virtual screening. googleapis.comnih.gov The predictors in a QSAR model are molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.govjocpr.com

QSAR methodologies have been successfully applied to model the properties of tricyclic antidepressants. One study developed a QSAR model to understand the postmortem redistribution of this class of drugs, identifying energy parameters, basicity, and lipophilicity as significant contributing factors. oup.com In that analysis, clomipramine was included in the dataset. oup.comoup.com Another study built 3D-QSAR models to predict the antidepressant and neuroleptic activities of various compounds by assessing their interaction with targets like the serotonin transporter (SERT), finding that hydrophobicity and electrostatic features were key descriptors. nih.gov

Notably, This compound aceturate has been explicitly included in datasets used for QSAR analysis, specifically in the context of developing models for antihistaminic activity. uclv.edu.cu This directly links this compound to the application of QSAR for predicting biological effects. Future QSAR studies could expand on this to build robust predictive models for various endpoints related to this compound's activity and properties.

| Compound Class | QSAR Application | Key Findings/Descriptors | Specific Compounds Mentioned | Reference |

|---|---|---|---|---|

| Tricyclic Antidepressants | Modeling Postmortem Redistribution (PMR) | Energy parameters, basicity (pKa), lipophilicity (ClogP) | Clomipramine, Doxepin, Imipramine | oup.com |

| Antidepressants & Neuroleptics | Predicting activity at SERT, D2, and 5-HT1A receptors | Hydrophobicity, electrostatic, and hydrogen bond features | Amitriptyline, Clomipramine, Doxepin | nih.gov |

| Antihistaminics | Modeling Antihistaminic Activity | Topological and geometrical descriptors | This compound aceturate, Pimetixene | uclv.edu.cu |

Ligand-Receptor Docking Simulations

High-Throughput Screening Approaches for Novel this compound Interactions

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. jocpr.commdpi.com This approach allows researchers to identify "hits"—compounds that modulate a biological target in a desired way—from large and diverse compound libraries. justia.com HTS is not only used for finding new drugs but also for drug repurposing, where existing drugs are screened for new therapeutic applications. jocpr.com

The process typically involves miniaturized assays in microplates, robotic handling systems for liquids, and sensitive detectors for data acquisition. justia.comnih.gov HTS has been instrumental in accelerating the early stages of drug discovery by quickly filtering out inactive compounds and identifying promising leads for further optimization. justia.comfrontiersin.org For example, a whole-animal HTS was developed using C. elegans to screen for new anti-infective compounds, identifying several novel structural classes. nih.gov

This compound aceturate has been identified in the context of HTS for discovering combinations of chemical penetration enhancers for transdermal drug delivery. justia.com This indicates its inclusion in screening libraries and its potential to be evaluated for various biological and pharmaceutical properties.

Future research trajectories for this compound could leverage HTS to:

Screen large, diverse compound libraries to identify novel biological targets for this compound.

Perform phenotypic screening, where the effect of this compound is observed on whole cells or organisms, to uncover new mechanisms of action or therapeutic uses. jocpr.commdpi.com

Use HTS in combination with computational methods to prioritize candidates and improve the efficiency of discovering new interactions. mdpi.com

Integration of Omics Technologies for Mechanistic Insights

Omics technologies offer a comprehensive, high-throughput view of the molecules that constitute a biological system. biobide.com These fields include genomics (study of genes), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics (metabolites). nih.govbiobide.com By integrating data from these different layers, researchers can gain deep mechanistic insights into disease processes and a drug's mode of action. syncell.comfrontiersin.org

The application of omics can reveal how a compound like this compound affects cellular processes on a global scale. For instance, transcriptomics can identify which genes are up- or down-regulated after cell treatment, while proteomics can show corresponding changes in protein expression and post-translational modifications. biobide.comsyncell.com This multi-omics approach provides a more complete picture than studying a single pathway in isolation and can help in identifying biomarkers, understanding off-target effects, and elucidating complex regulatory networks. nih.govfrontiersin.org

A forward-looking research plan for this compound would involve:

Transcriptomics: Using techniques like RNA-sequencing on cells or tissues treated with this compound to map out the gene expression pathways it modulates.

Proteomics: Employing mass spectrometry-based proteomics to identify protein interaction partners of this compound or to quantify changes in the proteome following treatment.

Metabolomics: Analyzing the metabolic profile of biological systems exposed to this compound to understand its impact on cellular metabolism.

Integrated Multi-Omics Analysis: Combining data from genomics, transcriptomics, and proteomics to build comprehensive models of this compound's mechanism of action and to identify key molecular drivers of its effects. nih.govsyncell.com

Development of Advanced In Vitro Models for Compound Characterization

Advanced in vitro models, such as organoids and organs-on-chips, are revolutionizing preclinical drug development by providing more physiologically relevant systems for compound testing compared to traditional 2D cell cultures. frontiersin.orgmdpi.com These complex models better mimic the structure and function of human tissues and organs, enhancing the ability to predict a compound's efficacy and toxicity in humans. mdpi.comnih.gov

For example, liver-on-a-chip models, which consist of microfluidic channels lined with liver cells, can be used to study drug metabolism and herb-drug interactions in a controlled environment that simulates the liver microenvironment. mdpi.com Other models, such as those for the blood-brain barrier, are crucial for studying the role of compounds in neuroinflammation and neurodegeneration. nih.gov The development and use of these models are expected to reduce reliance on animal testing and improve the success rate of drugs entering clinical trials. frontiersin.org

For a compound like this compound, characterization could be significantly advanced by using models such as:

Gut-on-a-chip: To study its absorption and metabolism in a model that mimics the human intestine.

Liver organoids or liver-on-a-chip: To assess its hepatic metabolism and potential hepatotoxicity with greater accuracy than simple cell lines. mdpi.com

Blood-brain barrier models: To investigate its ability to penetrate the central nervous system and characterize its effects on neural and glial cells, which is particularly relevant for a tricyclic compound. nih.gov

Skin models: To further evaluate its properties as a potential component in transdermal formulations, building on existing screening data. justia.com

Conceptual Frameworks for Next-Generation this compound Derivatives

The development of next-generation this compound derivatives will be guided by a conceptual framework that integrates insights from the advanced methodologies described above. The goal is to design new molecules with improved potency, selectivity, and pharmacokinetic profiles. This process is an iterative cycle of design, synthesis, and testing, heavily supported by computational tools. nih.gov

Key components of this framework include:

Scaffold Hopping and Bioisosteric Replacement: Using computational algorithms to generate novel molecular scaffolds that retain the key pharmacophoric features of this compound but have different core structures. nih.gov Bioisosteric replacement involves substituting parts of the molecule with other chemical groups that preserve the desired biological activity while improving other properties.

Structure-Based and Ligand-Based Design: Leveraging data from docking simulations to design derivatives that optimize interactions with a specific target. nih.gov Simultaneously, QSAR models can be used to predict the activity of virtual derivatives, ensuring that only the most promising candidates are synthesized. nih.govnih.gov

Multi-Parameter Optimization: Designing derivatives that not only have high potency at their target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Chemoinformatics tools can predict these properties in silico, helping to eliminate compounds with likely liabilities early in the design process. nih.gov

Synthesis of Focused Libraries: Rather than synthesizing compounds one at a time, modern approaches often involve creating focused libraries of derivatives around a promising scaffold. labmanager.com These libraries can then be efficiently tested using HTS and advanced in vitro models to rapidly establish structure-activity relationships and identify superior candidates.

By combining these strategies, future research can systematically explore the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.